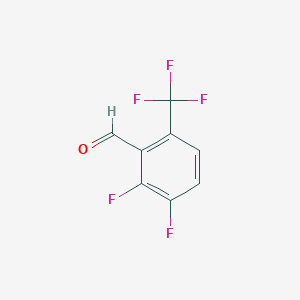

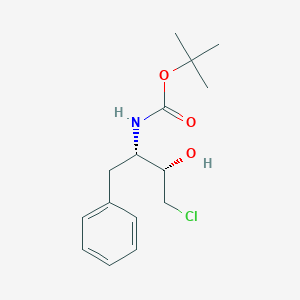

2,3-Difluoro-6-trifluoromethylbenzaldehyde

説明

2,3-Difluoro-6-trifluoromethylbenzaldehyde (DFTBA) is a versatile organic compound that has been used in a variety of scientific research applications. It has a unique chemical structure that has enabled it to be used in a variety of ways, including as a reagent, an intermediate, and a catalyst. DFTBA is an important precursor for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The unique properties of DFTBA have made it attractive for use in a wide range of laboratory experiments and scientific research applications.

科学的研究の応用

Synthesis of Fluorinated Aromatic Compounds

2,3-Difluoro-6-trifluoromethylbenzaldehyde: is a valuable intermediate in the synthesis of complex fluorinated aromatic compounds. Its trifluoromethyl group is particularly significant in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, bioavailability, and membrane permeability . The compound can be used to introduce fluorine atoms into aromatic rings, which is a common modification in the development of new drugs and pesticides.

Building Blocks for Heterocyclic Compounds

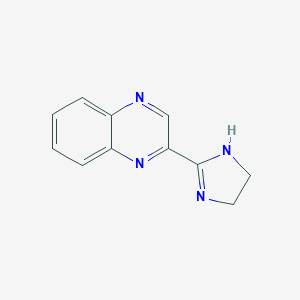

This compound serves as a precursor for the construction of various heterocyclic compounds. For instance, it can be involved in the synthesis of quinazolines, a class of compounds with a wide range of biological activities, including antitumor, antifungal, and antibacterial properties .

作用機序

Target of Action

It’s known that benzaldehyde derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

Benzaldehyde derivatives are often involved in electrophilic aromatic substitution reactions, where they can interact with nucleophilic sites on their biological targets .

Biochemical Pathways

Benzaldehyde derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s fluorine substitutions may enhance its metabolic stability and bioavailability .

Result of Action

Benzaldehyde derivatives can have a variety of effects depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-difluoro-6-(trifluoromethyl)benzaldehyde . These factors can include pH, temperature, and the presence of other compounds.

特性

IUPAC Name |

2,3-difluoro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHUUTUSTXSLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451289 | |

| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186517-43-1 | |

| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)